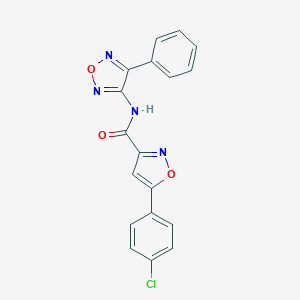
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is a chemical compound that has shown promising results in scientific research. It is a synthetic compound that has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields and purity. However, one limitation is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to study its potential toxicity and safety in humans and the environment. Additionally, further research could focus on optimizing the synthesis method and improving the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. The hydrazide is then reacted with 4-chlorobenzoyl chloride to form the intermediate product, which is then further reacted with isoxazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has been studied for its potential use in various fields of scientific research. In medicine, it has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a polymer additive.
Propriétés
Nom du produit |
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C18H11ClN4O3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H11ClN4O3/c19-13-8-6-11(7-9-13)15-10-14(21-25-15)18(24)20-17-16(22-26-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,23,24) |
Clé InChI |
KVQYSZWHLBJBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B257302.png)

![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)

![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)
